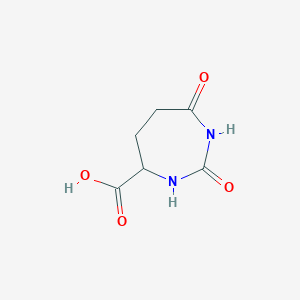

2,7-Dioxo-1,3-diazepane-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,7-Dioxo-1,3-diazepane-4-carboxylic acid is a chemical compound with the molecular formula C6H8N2O4 and a molecular weight of 172.14 g/mol . It is a heterocyclic compound containing a diazepane ring, which is a seven-membered ring with two nitrogen atoms. This compound is primarily used in research settings, particularly in the fields of proteomics and biochemical studies .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Dioxo-1,3-diazepane-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diamine with a diacid or its derivatives. The reaction conditions often require the use of a dehydrating agent to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity on an industrial scale .

Analyse Des Réactions Chimiques

Oxidation Reactions

-

Potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) are common oxidizing agents, but no specific oxidized derivatives of DDCA have been isolated in published studies.

-

In enzymatic assays, DDCA did not exhibit inhibitory effects on human dihydroorotase (DHOase) at 200 µM, suggesting its ketone groups are not readily modified under physiological conditions .

Reduction Reactions

The dioxo groups in DDCA are potential sites for reduction. Key findings include:

-

Lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can reduce ketones to secondary alcohols. Theoretical pathways predict the formation of 2,7-dihydroxy-1,3-diazepane-4-carboxylic acid, though no experimental evidence is available.

-

Reduction of the amide-like carbonyl groups could yield amine derivatives, but such transformations remain speculative without synthetic validation.

Substitution Reactions

The diazepane ring and carboxylic acid group enable substitution reactions:

-

Halogenation : Electrophilic substitution at ring hydrogen atoms is possible with halogens (e.g., Cl₂, Br₂), but no halogenated derivatives have been reported.

-

Carboxylic acid derivatives : The carboxylic acid can form esters or amides. For example, reaction with methanol under acidic conditions could yield methyl esters, though specific examples are undocumented.

Hydrolysis

The diazepane ring’s stability under hydrolytic conditions is notable:

-

Acidic/basic hydrolysis : The ring remains intact under mild conditions, but strong acids/bases may cleave the amide bonds, yielding linear diamino-dicarboxylic acid derivatives. No kinetic data are available.

Comparative Reactivity with Analogues

DDCA’s reactivity differs from structurally related compounds:

Research Findings

-

Enzyme Interaction Studies : DDCA showed no inhibition of human DHOase at 200 µM, unlike plumbagin (a competitive inhibitor) . This suggests its diazepane ring does not mimic the transition state of DHOase substrates effectively.

-

Conformational Analysis : Analogous 1,4-diazepines exhibit dynamic loop conformations that influence reactivity . DDCA’s rigid ring system may limit its participation in such dynamic interactions.

Applications De Recherche Scientifique

Chemical Applications

Building Block in Synthesis

DDCA serves as a vital building block in organic synthesis, allowing chemists to construct more complex molecules. Its diazepane ring structure provides a versatile scaffold for further modifications and functionalization.

Reactivity and Transformations

The compound can undergo several chemical reactions:

- Oxidation: DDCA can be oxidized to yield derivatives such as carboxylic acids or ketones.

- Reduction: It can be reduced to form corresponding amine derivatives.

- Substitution Reactions: The diazepane ring is reactive towards substitution with various functional groups.

| Reaction Type | Common Reagents | Major Products |

|---|---|---|

| Oxidation | Potassium permanganate (KMnO4) | Carboxylic acids, ketones |

| Reduction | Lithium aluminum hydride (LiAlH4) | Amines |

| Substitution | Halogens, alkylating agents | Functionalized diazepanes |

Biological Applications

Enzyme Inhibition Studies

Research has indicated that DDCA can act as a substrate analog for dihydroorotase (DHOase), an enzyme involved in pyrimidine nucleotide biosynthesis. It has been evaluated for its potential as an inhibitor in anticancer therapies. In a study, DDCA did not show significant inhibition of human DHOase at 200 μM concentration, suggesting limited direct anticancer activity compared to other analogs like plumbagin .

Therapeutic Potential

While specific therapeutic applications are still under investigation, the compound's ability to interact with biological targets makes it a candidate for drug development. Its mechanism involves modulating enzyme activity, which could lead to novel therapeutic strategies against various diseases.

Industrial Applications

Material Development

In industrial settings, DDCA is explored for its potential in developing new materials and chemical processes. Its unique chemical properties may facilitate the creation of advanced polymers or specialized coatings.

Case Studies

-

Anticancer Research

A study highlighted the role of DDCA as a substrate analog in enzyme assays related to cancer treatment. Although it did not inhibit DHOase effectively, it provided insights into the design of more potent inhibitors . -

Synthetic Methodologies

Various synthetic routes have been developed for producing DDCA efficiently. These methodologies focus on optimizing reaction conditions to enhance yield and purity for research and industrial applications.

Mécanisme D'action

The mechanism of action of 2,7-Dioxo-1,3-diazepane-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit or modulate the activity of these targets, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Amino-1,3-diazepane-4-carboxylic acid: This compound has a similar diazepane ring structure but with an amino group instead of the dioxo groups.

Carglumic acid: Another compound with a similar structure, used in the treatment of hyperammonemia.

Uniqueness

2,7-Dioxo-1,3-diazepane-4-carboxylic acid is unique due to its specific ring structure and functional groups, which confer distinct chemical properties and reactivity. This makes it valuable in various research and industrial applications .

Activité Biologique

2,7-Dioxo-1,3-diazepane-4-carboxylic acid, also known as DDCA, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound includes a seven-membered diazepane ring with two ketone groups and a carboxylic acid functional group. This unique structure may contribute to its biological activity by enabling interactions with various biological targets.

The biological activity of DDCA is primarily attributed to its ability to interact with specific molecular targets within the body. The compound may function as an inhibitor of dihydroorotase (DHOase), an enzyme involved in the de novo synthesis of pyrimidine nucleotides. DHOase is a crucial target for anticancer therapy due to its role in nucleotide synthesis and cell proliferation.

Inhibition Studies

In enzyme assays, DDCA was tested alongside other compounds to evaluate its inhibitory effects on human DHOase. Results indicated that at a concentration of 200 µM, DDCA did not significantly inhibit the enzyme's activity, suggesting it may not be a potent inhibitor compared to other tested compounds such as 5-fluoroorotic acid (5-FOA), which showed substantial inhibition .

Biological Activities

Research indicates that this compound exhibits various biological activities:

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds related to DDCA:

- A study focusing on the synthesis and characterization of new 1,3-diazepine derivatives highlighted their potential as antimicrobial agents and their interaction with various biological targets .

- Another research effort explored the structure-activity relationship (SAR) of diazepine derivatives, indicating that modifications in the functional groups can significantly alter their biological efficacy .

Data Summary

Propriétés

IUPAC Name |

2,7-dioxo-1,3-diazepane-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O4/c9-4-2-1-3(5(10)11)7-6(12)8-4/h3H,1-2H2,(H,10,11)(H2,7,8,9,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRTMXTDGNGLIJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)NC1C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.